REACTION_CXSMILES
|
F[B-](F)(F)F.[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[N+]#N.[CH3:16][S-:17].[Na+].N#N>CC#N>[Br:6][C:7]1[CH:12]=[C:11]([Cl:13])[CH:10]=[CH:9][C:8]=1[S:17][CH3:16] |f:0.1,2.3|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.BrC1=C(C=CC(=C1)Cl)[N+]#N
|
Name
|
|
Quantity
|
1.15 g
|
Type
|
reactant
|
Smiles
|
C[S-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 0.25 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
FILTRATION
|
Details
|
the solution was then filtered
|
Type
|
CONCENTRATION
|
Details
|
The CH2Cl2 filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
affording a brown syrup that
|
Type
|
DISTILLATION
|
Details
|
was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
to provide the
|
Type
|
CUSTOM
|
Details
|
purified title compound
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
|
Smiles
|
BrC1=C(C=CC(=C1)Cl)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |